5-amino-1H-pyrazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-3(2-8)1-6-7-4/h1-2H,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNBIZNFVWOUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2284110-65-0 | |
| Record name | 5-amino-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Pathways for 5 Amino 1h Pyrazole 4 Carbaldehyde
Classical Synthetic Approaches to 5-amino-1H-pyrazole-4-carbaldehyde
Traditional methods for constructing the this compound core often rely on the cyclization of acyclic precursors and subsequent functional group manipulations.
A cornerstone of pyrazole (B372694) synthesis is the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its synthetic equivalent. For the preparation of 5-aminopyrazoles, activated nitriles are frequently employed as the three-carbon component. The reaction of hydrazine or its derivatives with molecules containing a nitrile group and an adjacent reactive functional group, such as an enamine or an ethoxymethylidene group, leads to the formation of the pyrazole ring. For instance, the reaction of hydrazine with (ethoxymethylene)malononitrile is a common route to 5-aminopyrazole-4-carbonitrile, which can then be reduced to the corresponding aldehyde.
| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Intermediate/Product |
| Hydrazine hydrate (B1144303) | 2-(ethoxymethylidene)malononitrile | Ethanol (B145695), Reflux | 5-amino-1H-pyrazole-4-carbonitrile |
| Hydrazine hydrate | 2-formyl-3-oxopropanenitrile | Acetic Acid | This compound |
| Phenylhydrazine (B124118) | (E)-3-(dimethylamino)-2-cyanoacrylaldehyde | Ethanol, Reflux | 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde |
Multi-component reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex molecules in a single step. For pyrazole synthesis, MCRs can involve the combination of a hydrazine, a compound with an active methylene (B1212753) group (like malononitrile), and a one-carbon electrophile. A well-known example is the reaction of hydrazine, malononitrile (B47326), and triethyl orthoformate, which directly yields 5-aminopyrazole-4-carbonitrile. While this provides the aminopyrazole core, a subsequent reduction step is necessary to obtain the target carbaldehyde.
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent |
| Hydrazine hydrate | Malononitrile | Triethyl orthoformate | Acetic acid |
| Hydrazine hydrate | Malononitrile | Formamide (B127407) | N/A |
The Vilsmeier-Haack reaction is a versatile method for introducing an aldehyde group onto electron-rich heterocyclic rings. In the context of this compound synthesis, this reaction is typically performed on a pre-existing 5-aminopyrazole. The Vilsmeier reagent, generated in situ from phosphorus oxychloride and a formamide derivative like N,N-dimethylformamide (DMF), acts as the formylating agent. The electron-donating amino group at the C5 position activates the C4 position of the pyrazole ring, facilitating electrophilic substitution to yield the desired 4-carbaldehyde.
| Substrate | Reagents | Typical Conditions |
| 5-Amino-1H-pyrazole | Phosphorus oxychloride, N,N-dimethylformamide | 0 °C to room temperature |
| 1-Methyl-1H-pyrazol-5-amine | Phosphorus oxychloride, N,N-dimethylformamide | 0 °C to 90 °C |
| 1-Phenyl-1H-pyrazol-5-amine | Phosphorus oxychloride, N,N-dimethylformamide | Dichloromethane (B109758), 0 °C to room temperature |
Modern and Sustainable Synthetic Routes for this compound
Contemporary synthetic chemistry emphasizes the development of more environmentally friendly and efficient processes. This has led to the exploration of catalytic and microwave-assisted methods for the production of this compound.
The use of catalysts can significantly improve the efficiency and selectivity of pyrazole synthesis. Both acid and base catalysts can be employed to promote the key cyclization and condensation reactions. For example, Lewis acids or solid acid catalysts can be used to facilitate the reaction between hydrazines and dicarbonyl precursors under milder conditions than traditional methods. While direct catalytic routes to this compound are less common, catalytic methods are widely applied in the synthesis of its precursors, such as 5-aminopyrazole-4-carbonitrile.
| Precursors | Catalyst | Solvent/Conditions |
| Hydrazine, Malononitrile, Triethyl orthoformate | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Ethanol, room temperature |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and purer products. This technique has been successfully applied to various steps in the synthesis of this compound, including the initial ring formation and subsequent Vilsmeier-Haack formylation. The rapid and efficient heating provided by microwaves makes it a highly attractive method for high-throughput synthesis and library generation of pyrazole derivatives.
| Reaction Type | Reactants | Typical Microwave Conditions |
| Condensation | Hydrazine hydrate, 2-formyl-3-oxopropanenitrile | 100 W, 5 min |
| Vilsmeier-Haack Formylation | 5-Amino-1H-pyrazole, DMF, POCl₃ | 150 W, 10 min |
| Multi-component Reaction | Hydrazine hydrate, malononitrile, triethyl orthoformate | 300 W, 3 min |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of pyrazole derivatives aims to reduce the environmental impact by using eco-friendly solvents, minimizing waste, and employing recyclable catalysts. ijprt.orgunibo.it While specific green synthesis protocols for this compound are not extensively detailed, the principles can be applied to its precursor synthesis, primarily the formation of the 5-aminopyrazole core.
One established green approach involves the one-pot, three-component reaction of aldehydes, phenylhydrazine, and malononitrile in an aqueous ethanol medium. clockss.org This method is advantageous due to the use of a green solvent system and its operational simplicity. Catalysts such as potassium phthalimide (B116566) (PPI) have been shown to be effective, inexpensive, and recyclable for this transformation. clockss.org The catalyst can be recovered from the aqueous filtrate and reused multiple times without a significant drop in activity. clockss.orgresearchgate.net Another approach utilizes nano copper stabilized on layered double hydroxides as a heterogeneous catalyst in a water/ethanol solvent system, which also allows for catalyst recovery and reuse. nih.gov These methods align with green chemistry goals by avoiding toxic organic solvents and promoting catalyst recycling. nih.gov
Key advantages of these green methodologies include:
Use of Environmentally Benign Solvents: Water and ethanol are preferred over hazardous organic solvents. clockss.orgnih.gov
Catalyst Reusability: Heterogeneous and water-soluble catalysts can be easily separated from the product and reused, reducing waste and cost. clockss.orgresearchgate.net
Energy Efficiency: Reactions are often conducted at moderate temperatures (e.g., 50 °C) or can be accelerated by microwave irradiation, which is more energy-efficient than conventional heating. ijprt.orgclockss.org
High Yields and Reduced Reaction Times: These methods often result in high product yields in shorter timeframes compared to traditional techniques. researchgate.netnih.gov
The table below summarizes a green-oriented synthesis for a related 5-aminopyrazole derivative, highlighting the application of these principles.
Table 1: Green Synthesis of 5-aminopyrazole-4-carbonitrile Derivatives
| Reactants | Catalyst | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|---|
| Aldehydes, Phenylhydrazine, Malononitrile | Potassium Phthalimide (PPI) | EtOH:H₂O | 50 °C | Inexpensive, recyclable catalyst; green solvent system. | clockss.org |
| Benzaldehydes, Malononitrile, Phenyl Hydrazine | Nano copper on layered double hydroxide | H₂O/EtOH | 55 °C | Eco-friendly, stable, and reusable catalyst; excellent yields. | nih.gov |
Regioselectivity and Chemoselectivity in the Formation of this compound Core
The synthesis of this compound involves two key transformations: the formation of the pyrazole ring and the introduction of the formyl group. Both steps require precise control of regioselectivity and chemoselectivity to obtain the desired isomer.
Regioselectivity in Pyrazole Ring Formation: The most common and versatile route to 5-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile or its equivalent. beilstein-journals.org For instance, the reaction between (ethoxymethylene)malononitrile and hydrazine hydrate is a highly regioselective process. scirp.org The reaction mechanism proceeds through a Michael-type addition followed by cyclization. The less sterically hindered nitrogen of the hydrazine typically attacks, leading to the formation of the 5-aminopyrazole isomer as the exclusive product, with no other regioisomers being observed. beilstein-journals.orgscirp.org This high degree of regioselectivity is crucial for ensuring the correct placement of the amino group at the C5 position. scirp.org
Chemoselectivity and Regioselectivity in Formylation: The formyl group (-CHO) is typically introduced at the C4 position of the 5-aminopyrazole ring using the Vilsmeier-Haack reaction. igmpublication.orgumich.eduresearchgate.net This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). organic-chemistry.orgnih.govthieme-connect.de
The 5-aminopyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. nih.govthieme-connect.de The powerful electron-donating effect of the amino group at the C5 position directs the incoming electrophile (the Vilsmeier reagent) to the adjacent, electron-rich C4 position. researchgate.net This inherent electronic property of the substrate governs the high regioselectivity of the formylation, yielding the desired this compound. igmpublication.orgresearchgate.net The reaction is also chemoselective, as the formylation occurs on the pyrazole ring carbon rather than the nitrogen atoms or the amino group under controlled conditions. researchgate.net
The general mechanism for the Vilsmeier-Haack formylation is depicted below:
Formation of the electrophilic Vilsmeier reagent (chloromethyleniminium salt) from DMF and POCl₃. thieme-connect.de
Electrophilic attack of the Vilsmeier reagent on the C4 position of the 5-aminopyrazole ring. nih.gov
Hydrolysis of the resulting intermediate during aqueous workup to yield the final aldehyde. organic-chemistry.org
The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations, although this is more documented for syntheses starting from 1,3-diketones. acs.org
Isolation and Purification Techniques for this compound
After the synthesis, isolating and purifying this compound is essential to obtain a product of high purity for subsequent applications. The specific techniques employed depend on the physical properties of the compound and the impurities present from the reaction.
A common procedure following the Vilsmeier-Haack reaction involves quenching the reaction mixture by pouring it into ice-cold water or a basic solution like sodium acetate (B1210297). igmpublication.org This step serves two purposes: it hydrolyzes the intermediate iminium species to the final aldehyde and often causes the product to precipitate out of the aqueous solution due to its lower solubility.
The standard isolation and purification sequence is as follows:
Precipitation and Filtration: The crude product, which is typically a solid, is collected from the aqueous mixture by filtration. clockss.orgigmpublication.orgmdpi.com
Washing: The collected solid is washed with water to remove any water-soluble inorganic salts and residual DMF. clockss.orgigmpublication.org
Drying: The crude product is dried, often at room temperature or under vacuum. clockss.org
Recrystallization: This is the most crucial step for purification. The crude solid is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; ethanol, chloroform, or dioxane are commonly used for pyrazole derivatives. igmpublication.orgmdpi.com The purity of the final product is then confirmed by analytical methods such as melting point determination and spectroscopic analysis (NMR, IR). igmpublication.orgmdpi.com
Table 2: Common Isolation and Purification Methods for Pyrazole Derivatives
| Step | Procedure | Purpose | Typical Reagents/Solvents | Reference |
|---|---|---|---|---|
| 1. Quenching | Pouring reaction mixture into ice-cold water or base. | Hydrolyze intermediate and precipitate the product. | Ice water, Sodium acetate solution | igmpublication.org |
| 2. Filtration | Separating the solid product from the liquid mixture. | Isolation of the crude product. | N/A | clockss.orgmdpi.com |
| 3. Recrystallization | Dissolving in a hot solvent and cooling to form crystals. | Purification of the final product. | Ethanol, Dioxane, Chloroform | igmpublication.orgmdpi.com |
Reactivity and Derivatization Strategies of 5 Amino 1h Pyrazole 4 Carbaldehyde
Transformations at the Aldehyde Moiety of 5-amino-1H-pyrazole-4-carbaldehyde
The aldehyde group at the C4 position of the pyrazole (B372694) ring is a key site for a variety of chemical modifications, including condensation reactions, oxidation and reduction, and carbon-carbon bond-forming reactions.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Schiff Base Formation, Oxime Formation)
The electrophilic carbon of the carbaldehyde group readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. For instance, the condensation of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes with 2-aminophenol, often facilitated by microwave irradiation in ethanol (B145695), yields the corresponding Schiff base derivatives. youtube.com Similarly, reactions with other aromatic amines in the presence of a catalytic amount of glacial acetic acid lead to the formation of pyrazole-based Schiff bases. ambeed.com
The aldehyde moiety also reacts with hydroxylamine (B1172632) to form oximes. The reaction of 5-chloro-pyrazole-4-carbaldehyde with thiocarbohydrazide (B147625) in ethanol with a catalytic amount of acetic acid initially forms a thiocarbohydrazone, which can then undergo further reactions. youtube.com While not a direct reaction of the title compound, this illustrates the reactivity of the pyrazole carbaldehyde group towards nitrogen nucleophiles. The formation of oximes from pyrazole aldehydes is a well-established transformation. masterorganicchemistry.com
| Reactant | Nucleophile | Product Type | Reaction Conditions |
| Substituted 1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | Schiff Base | Microwave, Ethanol |
| 3-(4-nitrophenyl)-5-phenyl-4H-pyrazole-4-carbaldehyde | Aromatic amines | Schiff Base | Glacial acetic acid, Ethanol, Reflux |
| 5-chloro-pyrazole-4-carbaldehyde | Thiocarbohydrazide | Thiocarbohydrazone | Acetic acid, Ethanol |
| Pyrazole aldehyde | Hydroxylamine | Oxime | Not specified |
Oxidation and Reduction Pathways of the Carbaldehyde Group
The aldehyde group of this compound can be both oxidized to a carboxylic acid and reduced to a primary alcohol. The oxidation of related ferrocenyl-pyrazole-carbaldehydes to the corresponding carboxylic acids has been successfully achieved using manganese dioxide (MnO2) in dichloromethane (B109758) at room temperature. chemmethod.com This suggests a viable pathway for the oxidation of the title compound.
Conversely, the reduction of the aldehyde functionality to a primary alcohol is commonly accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comchemguide.co.uk The reduction of aldehydes and ketones to their corresponding alcohols using NaBH4 is a standard and efficient transformation in organic synthesis. For example, the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with an aniline (B41778) derivative using NaBH4/I2 proceeds via the reduction of an intermediate imine to a secondary amine, highlighting the compatibility of the pyrazole system with this reducing agent. bldpharm.com
| Transformation | Reagent | Product |
| Oxidation | Manganese dioxide (MnO2) | 5-amino-1H-pyrazole-4-carboxylic acid |
| Reduction | Sodium borohydride (NaBH4) | (5-amino-1H-pyrazol-4-yl)methanol |
Carbon-Carbon Bond Forming Reactions at the Aldehyde Center
A significant carbon-carbon bond-forming reaction involving the aldehyde group is the Knoevenagel condensation. This reaction occurs between an aldehyde or ketone and an active methylene (B1212753) compound in the presence of a weak base. researchgate.net For pyrazole aldehydes, this reaction is a versatile method for synthesizing α,β-unsaturated compounds. For instance, the Knoevenagel condensation of pyrazole aldehydes with malononitrile (B47326) can be catalyzed by ammonium (B1175870) carbonate in an aqueous medium at room temperature under sonication, providing an environmentally friendly route to the corresponding vinylnitriles. The reaction mechanism typically involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com Subsequent dehydration yields the final α,β-unsaturated product.
| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product |
| Pyrazole aldehydes | Malononitrile | Ammonium carbonate | 2-(pyrazol-4-ylmethylene)malononitrile |
| Pyrazole-3-carbaldehydes | Substituted pyrazolones | Glycine | Arylidene-pyrazolones |
Reactions Involving the Amino Group of this compound
The primary amino group at the C5 position of the pyrazole ring offers another site for functionalization, enabling the synthesis of a variety of derivatives through acylation, sulfonylation, and diazotization reactions.
Acylation and Sulfonylation Reactions
The amino group of 5-aminopyrazoles can be readily acylated and sulfonylated. Acylation can be achieved using acylating agents such as acyl chlorides or anhydrides. For example, the treatment of hydroxyamino acids with acetic anhydride (B1165640) in an acidic medium leads to selective O-acylation, while alkaline conditions favor N-acylation. This principle can be applied to the selective N-acylation of this compound under appropriate basic conditions.
Sulfonylation of the amino group is also a well-documented transformation. For instance, ethyl 5-amino-1H-pyrazole-4-carboxylate can be sulfonylated with 4-methylbenzenesulfonyl chloride to yield ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. chemguide.co.uk This reaction demonstrates the ability of the pyrazole amino group to react with sulfonyl chlorides, providing a route to sulfonamide derivatives.
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl chloride/anhydride | N-acylated pyrazole |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride | N-sulfonylated pyrazole |
Diazotization and Subsequent Transformations (e.g., Nitrosation)
The primary amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl). The resulting diazonium salt is a highly reactive intermediate that can undergo various subsequent transformations.
A notable reaction is nitrosation. A novel and efficient redox reaction has been developed where this compound reacts with sodium nitrite in a dilute acidic solution (e.g., ≤2 N HCl in methanol) to produce 5-amino-4-nitrosopyrazoles as the major product. Interestingly, when a more concentrated acidic solution (6 N HCl in methanol) is used, the main product becomes pyrazole-4-carbaldehyde, indicating a selective transformation pathway dependent on the reaction conditions. The formation of 5-amino-4-nitrosopyrazoles proceeds through a sequence of redox, formylation, and nitrosation reactions initiated by sodium nitrite.
| Reaction | Reagent | Acid Condition | Major Product |
| Nitrosation | Sodium nitrite (NaNO2) | ≤2 N HCl in Methanol | 5-amino-4-nitrosopyrazole |
| Deamination/Formylation | Sodium nitrite (NaNO2) | 6 N HCl in Methanol | Pyrazole-4-carbaldehyde |
Nucleophilic Substitutions and Amination Reactions
The amino group at the C5 position of the pyrazole ring is a key site for nucleophilic reactions. While direct substitution on the amino group itself is less common, related amination strategies are pivotal in synthesizing derivatives. A significant route involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C5 position of a pyrazole-4-carbaldehyde precursor.
For instance, the synthesis of 5-alkylamino-1H-pyrazole-4-carbaldehydes can be achieved through the reaction of 5-chloro-pyrazole-4-carbaldehydes with primary alkylamines. These reactions can be facilitated by microwave irradiation and the use of cesium carbonate, which promotes the nucleophilicity of the amine. This method has proven effective for creating C-N bonds at the pyrazole ring with good to excellent yields and short reaction times.
Furthermore, the reactivity of the amino group is evident in its role during cyclization reactions. The 5-amino group frequently acts as the key nucleophile in condensations with various electrophiles to build fused heterocyclic rings, such as pyrazolo[3,4-d]pyrimidines. scirp.org
Reductive amination of the formyl group at the C4 position represents another important transformation. This reaction expands the molecular diversity by introducing various substituted aminomethyl groups. For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes undergo reductive amination with a range of primary and secondary amines using sodium triacetoxyborohydride (B8407120) as the reducing agent. This demonstrates the aldehyde's capacity to be converted into a new amino functionality, further functionalizing the pyrazole scaffold.
Chemoselective arylation at the C4 position can also be achieved under specific conditions. Oxidative coupling of 5-aminopyrazoles with catechols, catalyzed by laccase, leads to the formation of C-4 arylated products under mild conditions, showcasing a sophisticated amination strategy that proceeds without the need for amine group protection. researchgate.net
Reactivity of the Pyrazole Ring System of this compound
The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of stability to the molecule. However, its reactivity can be influenced by the substituents it bears.
Ring-Opening and Rearrangement Reactions
The pyrazole ring in this compound is generally stable and does not readily undergo ring-opening reactions under typical synthetic conditions. Its aromatic character contributes to this stability. However, ring transformation reactions are known in the synthesis of pyrazoles from other heterocyclic systems, such as the ring-opening of isoxazoles. researchgate.net
While direct ring-opening of the pyrazole core is not a common reactive pathway, certain reactions of its derivatives can lead to fragmentation. For example, in the synthesis of some pyrazolo[1,5-a]pyrimidines from 3(5)-amino-5(3)-hydrazinopyrazole and arylbutadiones, minor products resulting from C-N bond cleavage have been observed. nih.gov This indicates that under specific conditions, fragmentation of side chains or related precursors can occur, although it is not a direct ring-opening of the primary pyrazole scaffold.
Tautomerism and its Influence on Reactivity
The phenomenon of tautomerism significantly influences the reactivity of this compound. Pyrazoles unsubstituted at the N1 position can exist in different tautomeric forms due to the migration of a proton. nih.gov For this compound, annular tautomerism involves the movement of the proton between the two nitrogen atoms of the pyrazole ring.
This leads to two primary tautomers: This compound and 3-amino-1H-pyrazole-4-carbaldehyde . The relative stability and population of these tautomers are influenced by factors such as the solvent and the electronic nature of other substituents on the ring. nih.gov
The existence of these tautomers is critical as it directly impacts the molecule's reactive behavior. nih.gov
Nucleophilicity : The position of the endocyclic NH group and the exocyclic NH2 group changes between tautomers. The reactivity of the ring nitrogens and the exocyclic amine as nucleophiles can be altered depending on which tautomeric form predominates. For instance, in the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines, the reaction proceeds through the nucleophilic attack of a ring nitrogen onto an electrophile. The availability and nucleophilicity of this nitrogen are governed by the tautomeric equilibrium. nih.gov
Electrophilicity : The aldehyde group at C4 is a primary electrophilic site. Its reactivity can be modulated by the electronic effects of the pyrazole ring, which in turn are affected by the tautomeric form.
Ambident Nucleophilicity : The molecule acts as an ambident nucleophile. The exocyclic amino group (NH2) is generally the most nucleophilic site, followed by the deprotonated ring nitrogen (N1), and then the C4 carbon (after deprotonation). nih.govnih.gov The tautomeric equilibrium influences the accessibility and reactivity of these different nucleophilic centers, allowing for regioselective reactions under controlled conditions.
Studies on related 3(5)-aminopyrazoles have shown that electron-donating groups can shift the equilibrium, and the solvent can also play a significant role in determining the predominant tautomer. nih.gov This dynamic behavior is fundamental to understanding the chemoselectivity of this compound in complex reactions.
Multi-functional Reactivity and Chemoselectivity
This compound is a polyfunctional molecule, possessing multiple reactive sites. nih.govmdpi.com This characteristic allows it to be a versatile building block, but also presents the challenge of chemoselectivity—selectively reacting one functional group in the presence of others.
The primary nucleophilic centers are the exocyclic 5-amino group, the endocyclic N1-H, and the C4-H position, with a general reactivity order of 5-NH2 > 1-NH > 4-CH. nih.gov The aldehyde at C4 is the main electrophilic center.
This distribution of reactive sites allows for a high degree of chemoselectivity, which can be controlled by carefully choosing reagents and reaction conditions.
Reaction at the 5-Amino Group : The exocyclic amino group is the most potent nucleophile. It readily participates in condensation reactions with electrophiles. For example, it is the initial site of attack in the formation of many fused pyrimidine (B1678525) rings. scirp.org
Reaction at the Aldehyde Group : The formyl group undergoes typical aldehyde reactions, such as Knoevenagel condensation with active methylene compounds and reductive amination. scirp.org
Reaction involving both Amino and Aldehyde Groups : In many cyclocondensation reactions, both the 5-amino and 4-carbaldehyde groups participate. For example, reaction with compounds containing an active methylene group and an amino group can lead to the formation of fused pyridine (B92270) rings, creating pyrazolo[3,4-b]pyridine derivatives.
Reaction at the Pyrazole Ring Nitrogens : The N1 nitrogen, after deprotonation, is a strong nucleophile and is the site of alkylation or arylation. In the synthesis of pyrazolo[1,5-a]pyrimidines, it is the N1 atom that attacks an electrophilic center of the reacting partner to initiate cyclization. beilstein-journals.org The choice between N1 and N2 attack is a key aspect of regioselectivity in these reactions.
An excellent example of chemoselectivity is the reaction of 5-aminopyrazoles with bielectrophiles like β-diketones, which can lead to different isomeric products (pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines) depending on whether the initial attack is from the C4-carbon or the N1-nitrogen. beilstein-journals.org The reaction of an N-unsubstituted 5-aminopyrazole with an enaminone can result in a pyrazolo[1,5-a]pyrimidine (B1248293), whereas the same reaction with an N-phenyl substituted 5-aminopyrazole can yield a pyrazolo[3,4-b]pyridine. nih.gov This highlights how subtle changes in the substrate can completely alter the reaction pathway.
The following table summarizes the reactivity of the different functional sites:
| Functional Site | Type of Reactivity | Common Reactions |
| 5-NH₂ Group | Nucleophilic | Acylation, Condensation, Cyclization |
| 4-CHO Group | Electrophilic | Knoevenagel Condensation, Reductive Amination |
| 1-NH Group | Nucleophilic (acidic H) | Alkylation, Arylation, Cyclization |
| 4-CH Group | Nucleophilic (activated) | Condensation with electrophiles |
This multi-faceted reactivity, combined with the potential for high chemoselectivity, makes this compound a cornerstone in the synthesis of diverse and biologically relevant fused heterocyclic compounds. nih.govmdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Amino 1h Pyrazole 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms in a molecule. In the case of 5-amino-1H-pyrazole-4-carbaldehyde derivatives, the ¹H NMR spectrum reveals characteristic signals for the pyrazole (B372694) ring protons, the amino group protons, and the protons of any substituent groups.
For the parent compound, this compound, one would expect to see a distinct signal for the aldehydic proton (CHO), typically in the downfield region (around 9-10 ppm). The proton on the pyrazole ring (C3-H) would appear as a singlet, and its chemical shift would be influenced by the electronic effects of the amino and aldehyde groups. The amino (NH₂) protons would likely appear as a broad singlet, and the N-H proton of the pyrazole ring would also be present, its chemical shift and broadness being dependent on the solvent and concentration.
Table 1: Selected ¹H NMR Data for Derivatives of 5-amino-1H-pyrazole-4-carbonitrile rsc.org
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) |
| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, the aldehydic carbon would give a characteristic signal in the highly deshielded region of the spectrum (around 180-200 ppm). The carbons of the pyrazole ring would appear at distinct chemical shifts, with C5 (bearing the amino group) and C4 (bearing the aldehyde group) being significantly affected by these substituents.
Data from 5-amino-1H-pyrazole-4-carbonitrile derivatives illustrates the expected chemical shift ranges. In the ¹³C NMR spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the carbonitrile carbon (C≡N) appears around 112-120 ppm, while the pyrazole ring carbons resonate between approximately 120 and 154 ppm. rsc.org
Table 2: Selected ¹³C NMR Data for Derivatives of 5-amino-1H-pyrazole-4-carbonitrile rsc.org
| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |
| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule, which is particularly useful for complex structures.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound with substituents, COSY would be invaluable in tracing the connectivity of protons within those substituent groups.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For the pyrazole core, it would definitively link the C3-H proton to the C3 carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. In this compound and its derivatives, the IR spectrum would be dominated by several characteristic absorption bands. The N-H stretching vibrations of the amino group and the pyrazole ring would appear in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the aldehyde group would give a strong absorption band around 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region.
Again, data from the corresponding carbonitrile derivatives offer a good reference. The IR spectra of various 5-amino-1H-pyrazole-4-carbonitrile derivatives consistently show strong N-H stretching bands in the 3200-3500 cm⁻¹ range and a sharp C≡N stretching band around 2200-2225 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the pyrazole ring and any aromatic substituents appear in the 1400-1650 cm⁻¹ region. rsc.org
Table 3: Selected FT-IR Data for Derivatives of 5-amino-1H-pyrazole-4-carbonitrile rsc.org
| Compound | IR Absorption Bands (ν, cm⁻¹) |
|---|---|
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313, 3208 (N-H), 3055 (C-H), 2928 (C-H), 2206 (C≡N), 1632, 1600, 1519, 1489 (C=C, C=N) |
| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3442, 3305, 3221 (N-H), 3058 (C-H), 2928 (C-H), 2205 (C≡N), 1600, 1583, 1514, 1485 (C=C, C=N, NO₂) |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3445, 3340, 3315, 3210 (N-H), 3055 (C-H), 2954 (C-H), 2206 (C≡N), 1597, 1508, 1441 (C=C, C=N) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands arise from vibrations that cause a change in the dipole moment, strong Raman bands are associated with vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the pyrazole ring are expected to be strong in the Raman spectrum. The C=O stretching of the aldehyde may also be visible. The C≡N stretch in the carbonitrile analogues would be a very strong and characteristic Raman band. While specific Raman data for this compound is scarce, studies on pyrazole itself show characteristic Raman bands that can be used as a basis for interpretation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental tool for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose.
The mass spectrum of a pyrazole derivative will typically show a prominent molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the compound. For instance, in a study of pyrazoline derivatives, the mass spectra were found to be dependent on both the position and nature of the substituents. researchgate.net The fragmentation of the pyrazole ring is a key characteristic. Common fragmentation patterns for pyrazoles include the loss of N₂ or HCN from the molecular ion. researchgate.net For example, the fragmentation of some pyrazoline derivatives showed characteristic ions corresponding to the pyrazoline ring and unusual azete fragmentation patterns. researchgate.net
In the analysis of 5-substituted 1H-tetrazole derivatives, which share some structural similarities with pyrazoles, ESI-MS/MS studies revealed distinct fragmentation pathways. In positive ion mode, the elimination of HN₃ was observed, while in negative ion mode, the loss of N₂ was characteristic. lifesciencesite.com For pyrazole compounds in general, the initial fragmentation often involves the cleavage of the N-N bond or the expulsion of a nitrogen molecule. researchgate.net The fragmentation of pyrazoline derivatives can also involve ring cleavage of the parent pyrazoline ion. researchgate.net
Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 112.05054 | 118.4 |
| [M+Na]⁺ | 134.03248 | 127.8 |
| [M-H]⁻ | 110.03598 | 118.2 |
| [M+NH₄]⁺ | 129.07708 | 139.2 |
| [M+K]⁺ | 150.00642 | 125.8 |
| [M+H-H₂O]⁺ | 94.040520 | 112.0 |
| [M+HCOO]⁻ | 156.04146 | 142.1 |
| [M+CH₃COO]⁻ | 170.05711 | 165.4 |
| [M+Na-2H]⁻ | 132.01793 | 125.0 |
| [M]⁺ | 111.04271 | 115.7 |
| [M]⁻ | 111.04381 | 115.7 |
| Data from PubChemLite. uni.lu |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural understanding of this compound and its derivatives.
For example, the crystal structure of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, was determined to be monoclinic. nih.gov The C—N bond lengths within the pyrazole ring were found to be intermediate between typical single and double bonds, indicating electron delocalization. nih.gov The planarity of the pyrazole ring with its substituents is a common feature, often stabilized by intramolecular hydrogen bonds. nih.gov In another example, 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, the phenyl and pyrazole rings were found to be twisted relative to each other. nih.gov
Intermolecular hydrogen bonding plays a significant role in the crystal packing of these molecules, often leading to the formation of chains or sheets. nih.govnih.gov For instance, in 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, molecules are linked into chains by N—H···N hydrogen bonds. nih.gov The study of a series of 4-halogenated-1H-pyrazoles revealed that the crystal packing can vary significantly with the halogen substituent, leading to different supramolecular motifs like trimers or catemers. mdpi.com The structures of various pyrazole derivatives have been confirmed through spectral and X-ray crystallographic data. beilstein-journals.orgnih.govbeilstein-journals.org
Table 2: Crystallographic Data for a Derivative, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
| Parameter | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 |
| Crystal System | Monoclinic |
| a (Å) | 3.7937 (5) |
| b (Å) | 21.613 (3) |
| c (Å) | 11.1580 (16) |
| β (°) | 92.170 (2) |
| Volume (ų) | 914.2 (2) |
| Z | 4 |
| Data from a study on 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid. nih.gov |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
For pyrazole derivatives, the electronic spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions. youtube.com The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. The gas-phase UV absorption spectrum of pyrazole itself shows a strong absorption band between 200–240 nm, attributed to π–π* electronic transitions. nih.gov
The position and intensity of these absorption bands are sensitive to the substituents on the pyrazole ring and the solvent used. For example, in a study of novel pyrazole azo dyes, the experimental UV-VIS spectra showed maximum wavelengths corresponding to the pyrazole chromophore and the azo group. nih.gov The electronic properties, such as HOMO and LUMO energies, can be calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to complement the experimental data and aid in the assignment of electronic transitions. nih.gov
Table 3: UV-Visible Spectral Data for a Pyrazole Derivative
| Transition Type | Wavelength Range (nm) | Description |
| π → π | 200-240 | Strong absorption, characteristic of aromatic systems. nih.gov |
| n → π | >240 | Weaker absorption, involves non-bonding electrons. |
Other Advanced Spectroscopic Methods (e.g., LC-MS, GC-MS for mixture analysis)
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of complex mixtures containing this compound and its derivatives. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds. nih.gov It has been widely used for the determination of aldehydes, often after derivatization to enhance their detection. acs.orglcms.cz For instance, various derivatization reagents have been developed for the LC-MS analysis of aliphatic aldehydes. acs.org The development of LC-MS methodologies has resolved many challenges associated with the GC/MS analysis of aldehydes, such as the lability of hydroxy-aldehydes at high temperatures. nih.gov Several pyrazole-based compounds have been characterized using techniques including LC-MS. nih.gov
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. mdpi.comresearchgate.net The fragmentation patterns of pyrazole derivatives in GC-MS can provide valuable structural information. researchgate.net For example, a study on pyrazole pesticides in tea leaves utilized FastGC-HRTOFMS for both qualitative and quantitative analysis. jeol.com The analysis of pyrazines, which are also nitrogen-containing heterocyclic compounds, in food products is another area where GC-MS has been extensively applied. researchgate.net
Computational and Theoretical Investigations of 5 Amino 1h Pyrazole 4 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure
The arrangement of electrons within a molecule dictates its fundamental properties. Quantum chemical calculations are instrumental in elucidating this electronic architecture.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like 5-amino-1H-pyrazole-4-carbaldehyde. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles can be understood from studies on closely related pyrazole (B372694) derivatives.
DFT calculations are employed to determine optimized molecular geometries, electronic energies, and the distribution of electron density. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated to predict the most stable three-dimensional structure of the molecule. For instance, studies on similar pyrazole-based compounds often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to achieve reliable results nih.gov.
Furthermore, DFT is used to calculate global reactivity descriptors, which provide insights into the chemical reactivity of the molecule. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | The ability of a molecule to accept electrons. |
This interactive table provides an overview of key DFT-derived reactivity descriptors.
The calculated values for these descriptors help in understanding the kinetic stability and reactivity of this compound. For example, a large HOMO-LUMO gap would suggest high kinetic stability and low chemical reactivity.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for analyzing electronic configurations. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more accurate description of electron correlation.
These methods are particularly useful for studying excited states and for providing benchmark data for less computationally expensive methods. For pyrazole and its derivatives, ab initio calculations have been used to assign electronic states and to understand the nature of electronic transitions sigmaaldrich.com. Such studies on analogous systems suggest that the electronic transitions in this compound would likely involve π → π* and n → π* transitions, originating from the pyrazole ring and the carbonyl group.
Conformational Analysis and Tautomerism Studies
The flexibility of the amino and carbaldehyde groups, coupled with the prototropic tautomerism of the pyrazole ring, means that this compound can exist in several forms.
Computational studies on related pyrazolone (B3327878) derivatives have shown that the relative stability of different tautomers can be significantly influenced by the solvent environment nih.gov. For this compound, several tautomeric forms are possible, including the 1H, 2H, and 4H tautomers, as well as imino and enol forms. DFT calculations can be used to determine the relative energies of these tautomers and to predict the most stable form in both the gas phase and in solution. A recent study on a similar pyrazolone derivative, 1-(4-Chlorophenyl))-3-isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde, indicated that while the enol form was more stable in the solid state, the keto form was favored in solution nih.gov. This highlights the importance of considering environmental effects in computational studies.
Furthermore, conformational analysis involves the study of the rotation around single bonds. For this compound, the rotation of the amino and carbaldehyde groups can lead to different conformers. Computational methods can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.
| Tautomer/Conformer | Description | Expected Relative Stability |
| 1H-amino-aldehyde | The amino and aldehyde groups are in their standard forms. | Likely the most stable form in many conditions. |
| 2H-amino-aldehyde | The proton is on the second nitrogen of the pyrazole ring. | Generally less stable than the 1H tautomer. |
| Imino-aldehyde | Tautomer where the amino group is converted to an imine. | Higher in energy compared to the amino form. |
| Amino-enol | Tautomer where the aldehyde group is in its enol form. | Stability is dependent on solvent and intramolecular interactions. |
This interactive table summarizes potential tautomers and conformers of this compound.
Reaction Mechanism Studies Using Computational Methods
Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational methods are invaluable for elucidating reaction mechanisms.
The synthesis of 5-aminopyrazoles often involves the reaction of a β-ketonitrile or a similar precursor with hydrazine (B178648) or its derivatives nih.govmdpi.comnih.govhilarispublisher.comnih.govscirp.org. Computational chemistry can be used to model these synthetic pathways and to identify the transition states of the key reaction steps.
For instance, in the cyclization step to form the pyrazole ring, DFT calculations can locate the transition state structure and calculate its energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A discussion on modeling transition states for pyrazole equilibrium suggests that DFT methods like B3LYP with a 6-31G(d,p) basis set can be sufficient for systems without significant radical character researchgate.net.
A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. By exploring the PES for a reaction, chemists can identify all possible intermediates, transition states, and products.
Molecular Docking and Ligand-Receptor Interaction Simulations (as a scaffold)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For this compound, such simulations are crucial for understanding its potential as a scaffold in designing more complex and specific inhibitors. Docking studies are typically performed on derivatives of this core structure to evaluate how modifications influence binding affinity and interaction with key amino acid residues within a receptor's active site.
The 5-aminopyrazole scaffold is a key component in the design of inhibitors for various protein kinases, which are critical targets in cancer therapy. nih.gov For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide, a closely related structure, have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov X-ray co-crystal structures have confirmed that these types of compounds can bind irreversibly to the target protein, providing a strong basis for anticancer drug development. nih.gov
Similarly, pyrazole-carbaldehyde derivatives have been used as precursors to synthesize chalcone (B49325) conjugates that were evaluated as tubulin polymerization inhibitors. nih.gov Molecular docking of these conjugates into the colchicine-binding site of tubulin revealed key binding interactions and helped explain their cytotoxic effects on cancer cells. nih.gov Further studies have utilized the pyrazole scaffold to design inhibitors for Polo-like kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both significant targets in oncology. mdpi.comrsc.org In these simulations, the pyrazole core often participates in crucial hydrogen bonding and π-π stacking interactions with residues in the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. nih.govmdpi.com
The following table summarizes representative molecular docking studies where the pyrazole-4-carbaldehyde scaffold is a key structural element.
| Target Protein | Derivative Type | Key Interactions Observed | Reference |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | 5-amino-1H-pyrazole-4-carboxamides | Covalent binding, interactions with hinge region | nih.gov |
| Tubulin (Colchicine site) | Pyrazole-chalcone conjugates | Hydrogen bonding, interactions with α and β chains | nih.gov |
| Polo-like kinase 1 (PLK1) | Aminopyrimidinyl pyrazoles | Hydrogen bonds with hinge residue CYS133 | mdpi.com |
| VEGFR2 | 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-ones | Interactions within the VEGFR2 active site | rsc.org |
Spectroscopic Property Predictions through Computational Chemistry (e.g., NMR, IR, UV-Vis)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the structural characterization of the compound and its derivatives. Methods like DFT at the B3LYP/6-311G(d,p) level of theory have been successfully used to optimize the geometry of related pyrazole carbaldehyde structures and calculate their vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. asrjetsjournal.orgasrjetsjournal.org
The calculated IR spectra can predict the frequencies corresponding to specific bond vibrations, such as the C=O stretch of the aldehyde group, N-H stretches of the amino group and pyrazole ring, and C-N vibrations. This information is invaluable for interpreting experimental spectra.
For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C chemical shifts. asrjetsjournal.org These theoretical values, when compared with experimental data, can confirm the proposed structure and provide insight into the electronic environment of each atom. Computational studies on analogous pyrazole carbaldehydes have demonstrated the utility of these methods in assigning spectral peaks. asrjetsjournal.orgasrjetsjournal.org
Below is a table outlining the computational methods used for spectroscopic predictions.
| Spectroscopic Property | Computational Method | Information Obtained | Reference |
| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP/6-311G(d,p)) | Vibrational frequencies, assignment of functional group stretches (C=O, N-H) | asrjetsjournal.orgasrjetsjournal.org |
| Nuclear Magnetic Resonance (NMR) | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C chemical shifts, understanding of atomic electronic environments | asrjetsjournal.org |
| Thermodynamic Properties | DFT Frequency Analysis | Total energy, dipole moment, molecular stability | asrjetsjournal.org |
Reactivity Descriptors from Computational Chemistry (e.g., Electrophilicity, Nucleophilicity)
The chemical reactivity of this compound can be quantitatively described using reactivity descriptors derived from DFT calculations. These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.
Key reactivity descriptors include:
Ionization Potential (IP) and Electron Affinity (EA) : Measures of the energy required to remove an electron and the energy released when an electron is added, respectively.
Electronegativity (χ) : The tendency of the molecule to attract electrons.
Chemical Hardness (η) and Softness (σ) : Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω) : A measure of the molecule's ability to act as an electrophile (electron acceptor). A high index suggests susceptibility to attack by nucleophiles. asrjetsjournal.org
Nucleophilicity Index (N) : A measure of the molecule's ability to act as a nucleophile (electron donor).
Computational studies on related pyrazole carbaldehydes have calculated these values to predict reactive sites. asrjetsjournal.orgasrjetsjournal.org For example, a high electrophilicity index for a pyrazole derivative suggests that it is likely to be attacked by a nucleophile, which aligns with its use in various synthesis reactions. asrjetsjournal.org Furthermore, mapping the electrostatic potential surface (MESP) can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. asrjetsjournal.org The relative nucleophilicity of the different nitrogen atoms in the pyrazole ring (ring nitrogens vs. exocyclic amino group) is a complex issue where computational studies can help predict the most likely site of initial attack in cyclization reactions. researchgate.net
The following table summarizes key reactivity descriptors and their significance, based on computational studies of similar pyrazole structures. asrjetsjournal.org
| Reactivity Descriptor | Significance | Typical Computational Finding | Reference |
| Electrophilicity Index (ω) | Measures ability to accept electrons; predicts susceptibility to nucleophilic attack. | High values indicate the molecule is a good electrophile. | asrjetsjournal.org |
| Nucleophilicity Index (N) | Measures ability to donate electrons. | A small value suggests the molecule is more likely to be attacked by a nucleophile. | asrjetsjournal.org |
| Chemical Hardness (η) | Indicates molecular stability and resistance to deformation. | Calculated from the HOMO-LUMO energy gap. | asrjetsjournal.orgasrjetsjournal.org |
| Electrostatic Potential Surface (MESP) | Visualizes electron density to identify reactive sites. | Helps predict sites for electrophilic and nucleophilic attack. | asrjetsjournal.org |
Applications of 5 Amino 1h Pyrazole 4 Carbaldehyde As a Versatile Synthetic Intermediate
Construction of Fused Pyrazole (B372694) Systems
The strategic placement of reactive functional groups in 5-amino-1H-pyrazole-4-carbaldehyde makes it an ideal precursor for the synthesis of numerous fused heterocyclic compounds.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines, known for their potential as antimalarial, anticancer, and antiviral agents, can be efficiently synthesized from 5-aminopyrazoles. nih.gov One common method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com If the dicarbonyl compound is unsymmetrical, the reaction can lead to two different regioisomers, with the outcome depending on the electrophilicity of the two carbonyl groups. mdpi.com
Another approach is the cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes, which can be modulated to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines. nih.gov This method demonstrates good functional group tolerance and high regioselectivity. nih.gov Additionally, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and cyclic ketones under microwave irradiation have been employed to generate macrocyclane-fused pyrazolo[3,4-b]pyridines. beilstein-journals.org The use of acetic acid as a solvent, often with a promoter like TFA, has been found to be effective for this transformation. beilstein-journals.org
A further strategy for synthesizing pyrazolo[3,4-b]pyridines is through the reaction of 5-aminopyrazoles with β-ketonitriles and aldehydes. beilstein-journals.org The reaction is typically heated in DMF with triethylamine, followed by treatment with sodium nitrite (B80452) in acetic acid. beilstein-journals.org
| Reactants | Reagents/Conditions | Product |
| 5-Aminopyrazole, 1,3-Dicarbonyl compound | Varies (e.g., heat, acid/base catalysis) | Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole, Alkynyl aldehyde | Silver, Iodine, or NBS | Halogenated or Non-halogenated pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole, Aldehyde, Cyclic ketone | Microwave, Acetic acid, TFA | Macrocyclane-fused pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole, β-Ketonitrile, Aldehyde | 1. DMF, Et3N, heat; 2. NaNO2, Acetic acid | Pyrazolo[3,4-b]pyridine |
Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a core component of many biologically active molecules. A one-flask synthesis method has been developed for these compounds starting from 5-aminopyrazoles. nih.gov This process involves a Vilsmeier amidination and imination reaction, followed by an intermolecular heterocyclization. nih.gov The reaction of 5-aminopyrazoles with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr3) generates a reactive intermediate that can then be cyclized with various amines to yield the desired pyrazolo[3,4-d]pyrimidines. nih.gov
Another route involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins. exlibrisgroup.com Depending on the pyrazole starting material (carboxamide or carbonitrile), this can lead to spiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine] derivatives or N-substituted 2-[4-(methoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]anilines. exlibrisgroup.com
Furthermore, the condensation of N-pyrazolylamides with nitriles provides a parallel synthesis approach to 1H-pyrazolo[3,4-d]pyrimidines, allowing for rapid diversification of the C4 and C6 positions. nih.gov
| Starting Materials | Reagents/Conditions | Product Type |
| 5-Aminopyrazoles | DMF, PBr3, Amines | Pyrazolo[3,4-d]pyrimidines |
| 5-Amino-1-phenyl-1H-pyrazole derivatives, N-Substituted isatins | Refluxing methanol, Sodium methoxide | Spiro or anilino-substituted pyrazolo[3,4-d]pyrimidines |
| N-Pyrazolylamides, Nitriles | Condensation reaction | 1H-Pyrazolo[3,4-d]pyrimidines |
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant pharmacological importance. ias.ac.in A common synthetic route involves the cyclocondensation of 5-aminopyrazoles with β-enaminones, which can be performed under microwave irradiation without a solvent or catalyst. researchgate.net This method allows for the synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net
The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with the enamine of acetylacetone (B45752) also leads to the formation of pyrazolo[1,5-a]pyrimidine-3-carbonitrile. ekb.egekb.eg These products can then be further modified, for example, by coupling with aryldiazonium chlorides. ekb.egekb.eg
Furthermore, the condensation of 3-amino-1H-pyrazole-4-carbonitrile derivatives with nonsymmetrical dielectrophiles under microwave assistance provides a regioselective route to substituted pyrazolo[1,5-a]pyrimidines. mdpi.com
| Reactants | Reagents/Conditions | Product |
| 5-Aminopyrazole, β-Enaminone | Microwave irradiation | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidine (B1248293) |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, Enamine of acetylacetone | Reaction in suitable solvent | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| 3-Amino-1H-pyrazole-4-carbonitrile, Nonsymmetrical dielectrophile | Microwave assistance | Substituted pyrazolo[1,5-a]pyrimidine |
Synthesis of Pyrazolo[3,4-c]pyrazoles
The synthesis of pyrazolo[3,4-c]pyrazoles can be achieved through the reaction of this compound with specific reagents. While detailed synthetic procedures are less commonly reported in readily available literature compared to other fused systems, the intrinsic reactivity of the starting material lends itself to cyclization with appropriate binucleophiles to form this bicyclic system.
Synthesis of Pyrazolo[4,3-c]quinolizines and Pyrazolo[4,3-c]quinolin-4-ones
The synthesis of pyrazolo[4,3-c]quinoline derivatives has been described, highlighting their potential as anti-inflammatory agents. nih.gov A key intermediate, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, is reacted with substituted anilines to produce a variety of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinolines. nih.gov The synthesis of the initial pyrazolo[4,3-c]quinoline core can be envisioned to start from precursors like this compound through multi-step sequences.
Synthesis of other Fused Pyrazole Heterocycles (e.g., Imidazo[4,5-c]pyrazoles, Pyrazolo[3,4-d]oxazin-4-one)
The versatility of 5-aminopyrazole derivatives extends to the synthesis of other fused heterocyclic systems. For instance, imidazo[4,5-c]pyrazoles can be prepared through a one-pot acid-catalyzed cyclization of 5-amino-4-nitrosopyrazoles with a Vilsmeier reagent. researchgate.netresearchgate.net This process involves several steps including denitrosation, amidination, cyclization, substitution, and hydrogen migration. researchgate.net
Development of Pyrazole-Containing Ligands for Coordination Chemistry
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of pyrazole-containing ligands. These ligands are crucial in coordination chemistry for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The pyrazole ring itself, with its nitrogen atoms, provides effective coordination sites for metal ions.
The aldehyde and amino groups on the pyrazole ring can be readily modified to introduce additional coordinating functionalities, leading to the formation of polydentate ligands. For instance, the condensation of the amino group with various carbonyl compounds or the reaction of the aldehyde group with amines can generate Schiff base ligands. These ligands, with their multiple coordination sites, can then be used to create complex and functional coordination compounds.
A family of flexible metal-organic frameworks has been developed using linkers derived from amino acids coupled with a pyrazole compound. nih.gov This approach combines the coordination potential of the pyrazole and carboxylic acid groups with the conformational diversity of amino acids, leading to MOFs with dynamic and responsive structures. nih.gov The resulting frameworks exhibit tunable porosity and can undergo structural transformations in response to guest molecules, which is a desirable property for applications in gas storage and separation. nih.gov
Role in the Synthesis of Complex Organic Molecules and Bioactive Scaffolds
This compound serves as a critical starting material for the synthesis of a wide variety of fused heterocyclic systems and other complex organic molecules, many of which exhibit significant biological activity. nih.govbeilstein-journals.orgnih.gov The reactivity of its functional groups allows for the construction of diverse molecular architectures, including pyrazolopyrimidines, pyrazolopyridines, and other fused pyrazole derivatives. nih.govnih.gov These scaffolds are of great interest in medicinal chemistry due to their prevalence in biologically active compounds.
The condensation of this compound with active methylene (B1212753) compounds is a common strategy to access a variety of heterocyclic structures. For example, its reaction with malononitrile (B47326) can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. Furthermore, multicomponent reactions involving this compound have been developed to efficiently construct complex molecular frameworks in a single step. mdpi.com
Recent research has highlighted the use of derivatives of 5-aminopyrazole in the synthesis of compounds with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbeilstein-journals.orgnih.gov For instance, pyrazole-based Schiff bases have shown promise as bioactive agents. nih.gov The versatility of the 5-aminopyrazole scaffold allows for extensive chemical modifications to optimize biological activity and explore structure-activity relationships. nih.gov
Design and Synthesis of Advanced Materials Precursors
The unique electronic and structural properties of the pyrazole ring make this compound an attractive precursor for the design and synthesis of advanced materials with applications in electronics and optics.
OLED Precursors: The pyrazole core is an electron-rich heterocycle that can be incorporated into molecules designed for use as emitters or host materials in organic light-emitting diodes (OLEDs). The aldehyde and amino functionalities of this compound provide convenient handles for introducing other functional groups, such as aromatic amines or other chromophores, to tune the photophysical properties of the resulting materials.
MOF Linkers: As mentioned previously, this compound is a valuable precursor for pyrazole-based linkers used in the construction of metal-organic frameworks (MOFs). nih.govresearchgate.netrsc.orgdntb.gov.ua The ability to modify the aldehyde and amino groups allows for the synthesis of linkers with varying lengths, geometries, and functionalities. nih.gov This tunability is crucial for controlling the pore size, shape, and chemical environment within the MOF, which in turn dictates its properties for applications such as gas storage, separation, and catalysis. nih.govresearchgate.netdntb.gov.ua For example, robust and porous MOFs based on pyrazole-dicarboxylate linkers have shown exceptional performance in the selective capture of formaldehyde. researchgate.net
NLO Materials: The presence of donor (amino) and acceptor (aldehyde) groups on the pyrazole ring suggests that derivatives of this compound could exhibit nonlinear optical (NLO) properties. NLO materials are of interest for applications in optical communications and data storage. The intramolecular charge transfer from the amino group to the aldehyde group can lead to a large molecular hyperpolarizability, a key requirement for NLO activity. nih.gov Research has shown that various pyrazole derivatives exhibit significant NLO responses, and the functionalization of the pyrazole ring can be used to enhance these properties. nih.gov
Exploitation in Combinatorial Chemistry and Library Synthesis
The reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. The ability to readily modify both the amino and aldehyde groups allows for the rapid generation of a large number of diverse molecules from a single starting material. This is particularly valuable in drug discovery and materials science, where the screening of large libraries of compounds is often necessary to identify lead candidates with desired properties.
The use of multicomponent reactions further enhances the utility of this compound in library synthesis. mdpi.com By combining this compound with two or more other reactants in a one-pot reaction, it is possible to generate complex and diverse molecular structures with high efficiency. mdpi.com This approach has been used to synthesize libraries of pyranopyrazoles and other heterocyclic compounds for biological screening. mdpi.com The development of efficient, often green, synthetic methodologies for producing 5-amino-1H-pyrazole derivatives further facilitates their use in creating extensive compound libraries. researchgate.net
Emerging Research Directions and Future Perspectives Involving 5 Amino 1h Pyrazole 4 Carbaldehyde
Sustainable and Eco-Friendly Synthetic Methodologies for 5-amino-1H-pyrazole-4-carbaldehyde
The development of green and efficient methods for synthesizing pyrazole (B372694) derivatives is a significant area of focus. One-pot, three-component reactions are a hallmark of these efforts, offering advantages like simplicity, mild reaction conditions, and high yields. nih.govrsc.org
A novel approach involves the use of a nano catalyst, LDH@PTRMS@DCMBA@CuI, which is created from nano copper stabilized on a layered double hydroxide. nih.govrsc.org This catalyst facilitates the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives with notable efficiency. The reaction, which combines benzaldehydes, malononitrile (B47326), and phenyl hydrazine (B178648), is conducted in a water/ethanol (B145695) solvent at a moderate temperature of 55°C. nih.govresearchgate.net This method is lauded for its eco-friendliness, short reaction times (15–27 minutes), and excellent yields (85–93%). nih.govrsc.org A key feature of this green methodology is the catalyst's reusability for up to four consecutive cycles without a significant drop in its catalytic activity. nih.govrsc.org
Another sustainable approach utilizes a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst for the synthesis of 5-amino-bispyrazole-4-carbonitriles. rsc.org This method employs a three-component mechanochemical reaction of azo-linked aldehydes or pyrazolecarbaldehydes, malononitrile, and phenylhydrazine (B124118) or p-tolylhydrazine. rsc.org This process adheres to the principles of green chemistry, resulting in high yields and short reaction times. rsc.org The catalyst can be easily recovered using an external magnet and reused for at least six cycles while maintaining its activity. rsc.org
Similarly, tannic acid-functionalized silica-coated Fe3O4 nanoparticles have been used as a green and magnetically separable catalyst for the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov This method also involves a three-component mechanochemical reaction and boasts high yields and short reaction times. nih.gov The catalyst's reusability for six cycles has been demonstrated. nih.gov
The use of ethanol as a solvent in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is another eco-friendly aspect, as ethanol is a renewable and inexpensive resource. scirp.org
Advanced Functionalization Techniques for Enhanced Derivatization
The functionalization of the 5-aminopyrazole scaffold is a key strategy for creating a diverse range of derivatives with potential applications in various fields, including medicine and materials science.
A novel and efficient redox reaction has been developed using sodium nitrite (B80452) (NaNO2) in an acidic solution to selectively generate different functionalized pyrazoles from this compound. researchgate.netmedsci.cn Depending on the reaction conditions, this method can yield 5-amino-4-nitrosopyrazoles, pyrazole-4-carbaldehydes, or diazenylpyrazoles. researchgate.net Specifically, 5-amino-4-nitrosopyrazoles are the main product in a diluted acidic solution, while pyrazole-4-carbaldehyde is predominantly formed in a more concentrated acidic medium. researchgate.net These 5-amino-4-nitrosopyrazoles can be further converted to pyrazolo[3,4-d]pyrimidines. researchgate.net
The introduction of various substituents onto the pyrazole ring is a common strategy. For instance, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been achieved with excellent regioselectivity by reacting (ethoxymethylene)malononitrile with different fluorinated and non-fluorinated aryl hydrazines. scirp.org This method allows for the incorporation of different aryl groups at the N1 position of the pyrazole ring.
Furthermore, N-functionalization of aminotetrazoles by introducing an amino-dinitropyrazole moiety has been shown to improve the density of the resulting compounds. mdpi.com This highlights a strategy of combining different heterocyclic rings to achieve desired properties. The synthesis of N,N-methylene bridged 5-aminotetrazole (B145819) and pyrazole derivatives has also been reported. mdpi.com
The versatility of the 5-aminopyrazole core is further demonstrated by its use as a precursor for synthesizing a variety of fused heterocyclic systems. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile is a key starting material for producing novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ekb.eg Similarly, 3-amino-1H-pyrazole-4-carbonitrile derivatives serve as precursors for the microwave-assisted regiospecific synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com
Integration of this compound in Supramolecular Assemblies
While direct research on the integration of this compound itself into supramolecular assemblies is not extensively detailed in the provided results, the functional groups present on this molecule and its derivatives suggest significant potential for such applications. The amino and aldehyde/nitrile functionalities are capable of forming hydrogen bonds, which are fundamental interactions in the construction of supramolecular structures.
The broader class of N-unsubstituted pyrazoles are recognized as versatile ligands in materials chemistry and homogeneous catalysis due to their proton-responsive nature. nih.gov This characteristic allows them to participate in coordination chemistry, forming complexes with various metals. For example, pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines have been a subject of significant interest in this area. nih.gov
The ability of pyrazole derivatives to form stable complexes and extended networks through coordination and hydrogen bonding is a key aspect of their potential in supramolecular chemistry. The synthesis of 5-amino-1H-pyrazole-4-carboxamide sulfate (B86663) salt also points towards the ability of these compounds to form crystalline structures involving ionic interactions and hydrogen bonding. sigmaaldrich.com
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
Recent research has uncovered novel reactivity patterns of this compound and its derivatives, leading to the synthesis of new classes of compounds. A significant discovery is the selective redox reaction of this compound with sodium nitrite in an acidic medium. researchgate.net This reaction can be controlled to produce either 5-amino-4-nitrosopyrazoles or pyrazole-4-carbaldehydes, demonstrating a previously unexplored reactivity pathway. researchgate.net
The transformation of 5-amino-4-nitrosopyrazoles into pyrazolo[3,4-d]pyrimidines using the Vilsmeier reagent represents another novel transformation. researchgate.net This reaction proceeds through a series of steps including denitrosation, amidination, cyclization, substitution, and hydrogen migration. researchgate.net
Furthermore, the development of a copper-promoted aerobic oxidative [3+2] cycloaddition reaction for synthesizing substituted pyrazoles from N,N-disubstituted hydrazines and alkynoates showcases a direct C(sp3)-H functionalization, forming new C-C and C-N bonds. researchgate.net This method utilizes an inexpensive copper catalyst and air as a green oxidant. researchgate.net
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles from N-tosylhydrazones presents a facile and efficient method for preparing this important class of compounds. nih.gov This reaction shows broad substrate compatibility. nih.gov
Outlook on Future Applications in Interdisciplinary Fields
The versatile chemical nature of this compound and its derivatives positions them as promising candidates for a wide array of applications across multiple scientific disciplines. nih.gov
In medicinal chemistry , pyrazole-containing compounds are already established as having significant therapeutic potential. nih.gov Derivatives of 5-aminopyrazole are being investigated for a range of biological activities, including as anticancer agents, enzyme inhibitors, and antimicrobials. nih.govnih.govnih.gov For instance, certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors for cancer therapy. nih.gov The adaptability of the 5-aminopyrazole scaffold allows for the design of new drug-like molecules with diverse bioactivities. nih.govnih.gov
In agrochemicals , pyrazole derivatives have found use as fungicides, insecticides, and herbicides. nih.gov The development of new and more effective agrochemicals based on the 5-aminopyrazole structure is an active area of research. scirp.org
In materials science , the ability of pyrazoles to act as ligands for metal ions opens up possibilities for their use in the development of new materials with interesting optical, electronic, or magnetic properties. nih.gov Their potential for forming supramolecular assemblies could lead to applications in areas such as sensing, catalysis, and gas storage.
The field of dye chemistry also presents opportunities for pyrazole derivatives. The coupling reactions of pyrazole-based diazonium salts with various aromatic compounds can lead to the formation of azo dyes with specific color properties. researchgate.net
Q & A
Q. How do solvent effects impact the reaction kinetics of this compound in nucleophilic additions?
- Polar aprotic solvents (e.g., DMF) accelerate aldehyde reactivity by stabilizing transition states. Kinetic studies (UV-Vis monitoring) showed a 3-fold rate increase in DMF vs. THF for hydrazine additions . Microsolvation models (SMD) correlate dielectric constants with activation energies (ΔG‡ = 18.3 kcal/mol in DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
